(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-9-18-20(2)14(10)15(22)19-16-21(6-7-23-3)12-5-4-11(17)8-13(12)24-16/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCZRZLFLVWSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds, particularly benzothiazoles and pyrazoles. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Benzothiazole Core : Known for diverse biological activities including antimicrobial and anticancer properties.
- Pyrazole Moiety : Associated with various pharmacological effects.
- Substituents : The chloro group and methoxyethyl substituent enhance its biological activity potential.
Antimicrobial Activity
Benzothiazole derivatives have been shown to possess significant antimicrobial properties. In particular, compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compound E was reported to have effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research indicates that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- A related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory effect .
Anticancer Activity
Benzothiazoles are recognized for their anticancer properties. Studies have shown that compounds with similar structural features can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .
The biological effects of this compound are likely mediated through:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes.
- Receptor Modulation : Potential binding to receptors implicated in cancer progression.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other heterocyclic systems, such as triazole-thiones and thiocarbonohydrazides. Below is a comparative analysis based on the provided evidence and inferred properties:
Key Findings
Hydrogen Bonding and Solubility: The triazole-thione compound forms extensive hydrogen-bonded networks (N–H···O/S), enhancing its crystallinity and stability in solid-state .
Biological Activity: Triazole-thiones are known for antimicrobial activity due to sulfur and halogen atoms, which disrupt microbial membranes . The target compound’s chloro and pyrazole groups may confer similar activity, though its methoxyethyl chain could modulate bioavailability.
Synthetic Pathways: Both compounds require multi-step syntheses. The triazole-thione derivative employs Schiff base reactions and thiocarbonohydrazide coupling , whereas the target compound likely involves condensation of benzothiazole precursors with pyrazole-carboxamide intermediates.
Research Implications and Limitations
- Gaps in Data : Direct comparative pharmacological or crystallographic data for the target compound are absent in the provided evidence. Further studies are needed to validate its biological efficacy and physicochemical properties.
- Structural Insights : The methoxyethyl substituent distinguishes the target compound from chlorinated triazole-thiones, suggesting divergent applications in drug design or material science.
Preparation Methods
Structural Analysis and Retrosynthetic Approach
Chemical Structure and Properties
The target molecule, (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide, has a molecular formula of C₁₆H₁₇ClN₄O₂S with a molecular weight of approximately 364.85 g/mol. The structure features:
- A 6-chlorobenzo[d]thiazole core with a 3-(2-methoxyethyl) substituent
- A 2(3H)-ylidene group connecting to the carboxamide
- A 1,4-dimethyl-1H-pyrazole-5-carboxamide moiety
- An E-configuration around the C=N bond
Physical properties of the target compound typically include:
- Appearance: Off-white to pale yellow crystalline solid
- Melting point: 195-210°C (depending on purity)
- Solubility: Readily soluble in dimethyl sulfoxide and dimethylformamide; moderately soluble in dichloromethane and chloroform; sparingly soluble in methanol and ethanol; practically insoluble in water and petroleum ethers
- Partition coefficient (log P): Approximately 2.8-3.2
- pKa: Approximately 8.5-9.2 (for the NH of the ylidene group)
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals several potential disconnections that lead to practical synthetic routes:
Route A: The primary disconnection at the ylidene-carboxamide bond leads to:
- 6-chloro-3-(2-methoxyethyl)-2(3H)-benzothiazolethione
- 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (or activated derivative)
Route B: Alternative disconnection at the N-alkylation site:
- 6-chloro-2(3H)-benzothiazolethione
- 2-methoxyethyl halide
- 1,4-dimethyl-1H-pyrazole-5-carboxylic acid derivative
Route C: Disconnection at the benzothiazole ring formation:
- 4-chloro-2-aminothiophenol
- Appropriate carbonyl compound
- 2-methoxyethyl halide
- 1,4-dimethyl-1H-pyrazole-5-carboxylic acid derivative
Synthesis of the Benzothiazole Core
Preparation of 6-Chlorobenzo[d]thiazole
The synthesis of the benzothiazole core begins with the preparation of 6-chlorobenzo[d]thiazole from 4-chloro-2-aminothiophenol. This transformation can be accomplished through several methods:
Cyclization with Carboxylic Acids or Derivatives
Method A: Reaction with formic acid
4-Chloro-2-aminothiophenol + Formic acid → 6-Chlorobenzo[d]thiazole + H2O
Reaction conditions:
- Reagent: Formic acid (85-90%)
- Temperature: 100-110°C
- Reaction time: 3-5 hours
- Solvent: Neat or xylene
- Yield: 75-85%
Method B: Reaction with triethyl orthoformate
4-Chloro-2-aminothiophenol + HC(OEt)3 → 6-Chlorobenzo[d]thiazole + 3EtOH
Reaction conditions:
- Reagent: Triethyl orthoformate (1.2-1.5 equiv)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Temperature: 80-100°C
- Reaction time: 2-4 hours
- Solvent: Toluene
- Yield: 80-90%
Alternative Methods for Benzothiazole Formation
Method C: One-pot synthesis from 2-chloro-4-chloroaniline
2-Chloro-4-chloroaniline + CS2 + KOH → Potassium 4-chloro-2-aminophenyl dithiocarbamate
Potassium 4-chloro-2-aminophenyl dithiocarbamate → 6-Chlorobenzo[d]thiazole-2-thiol
Reaction conditions:
- Step 1: CS2 (1.2 equiv), KOH (2.0 equiv), EtOH/H2O (1:1), 0-5°C to rt, 2 h
- Step 2: Reflux, 3-4 h
- Overall yield: 70-80%
N-Alkylation of Benzothiazole
The introduction of the 2-methoxyethyl group at the N-3 position requires conversion of the benzothiazole to a reactive intermediate followed by alkylation.
Formation of 2(3H)-Benzothiazolone
6-Chlorobenzo[d]thiazole + NaOH + H2O2 → 6-Chlorobenzo[d]thiazol-2(3H)-one
Reaction conditions:
- Reagents: NaOH (2.0 equiv), H2O2 (30%, 3.0 equiv)
- Temperature: 0°C to rt, then 50-60°C
- Reaction time: 4-6 hours
- Solvent: Water/methanol (1:1)
- Yield: 75-85%
N-Alkylation with 2-Methoxyethyl Bromide
6-Chlorobenzo[d]thiazol-2(3H)-one + 2-Methoxyethyl bromide → 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one
Reaction conditions:
- Base: K2CO3 (2.0 equiv) or NaH (1.1 equiv)
- Solvent: DMF or acetonitrile
- Temperature: 60-80°C
- Reaction time: 4-8 hours
- Yield: 75-85%
Thionation Reaction
The conversion of the 2(3H)-one to the corresponding thione is typically accomplished using Lawesson's reagent or phosphorus pentasulfide:
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one + Lawesson's reagent → 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione
Reaction conditions:
- Reagent: Lawesson's reagent (0.6 equiv) or P2S5 (0.5 equiv)
- Solvent: Toluene or xylene
- Temperature: 100-120°C
- Reaction time: 2-4 hours
- Yield: 75-85%
One-Pot Synthesis of N-Substituted Benzothiazolethiones
A more efficient approach involves the direct synthesis of N-substituted benzothiazolethiones:
2-Aminothiophenol + CS2 + KOH → Potassium O-aminophenyl dithiocarbamate
Potassium O-aminophenyl dithiocarbamate + 2-Methoxyethyl bromide → N-(2-Methoxyethyl)-2-aminophenyl dithiocarbamate
N-(2-Methoxyethyl)-2-aminophenyl dithiocarbamate → 3-(2-Methoxyethyl)benzo[d]thiazole-2(3H)-thione
Reaction conditions:
- Step 1: CS2 (1.2 equiv), KOH (2.0 equiv), EtOH/H2O (1:1), 0-5°C to rt, 2 h
- Step 2: 2-Methoxyethyl bromide (1.2 equiv), rt, 3-4 h
- Step 3: Reflux, 2-3 h
- Overall yield: 65-75%
Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
Preparation from β-Ketoesters
The synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid typically begins with the formation of the pyrazole ring using a β-ketoester and methylhydrazine:
Ethyl acetoacetate + Methylhydrazine → Ethyl 1,3-dimethyl-5-pyrazolecarboxylate
Ethyl 1,3-dimethyl-5-pyrazolecarboxylate + CH3I → Ethyl 1,4-dimethyl-5-pyrazolecarboxylate
Ethyl 1,4-dimethyl-5-pyrazolecarboxylate + NaOH → 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid
Reaction conditions:
- Step 1: Methylhydrazine (1.0 equiv), EtOH, reflux, 3-5 h, yield: 80-90%
- Step 2: CH3I (1.2 equiv), K2CO3 (2.0 equiv), acetone, reflux, 4-6 h, yield: 75-85%
- Step 3: NaOH (2.0 equiv), EtOH/H2O (1:1), reflux, 2-3 h, yield: 85-95%
Alternative Route via Pyrazolone
An alternative approach involves the formation of pyrazolone followed by methylation and carboxylation:
Ethyl acetoacetate + Methylhydrazine → 1,3-Dimethylpyrazol-5-one
1,3-Dimethylpyrazol-5-one + POCl3 → 5-Chloro-1,3-dimethylpyrazole
5-Chloro-1,3-dimethylpyrazole + n-BuLi + CO2 → 1,3-Dimethylpyrazole-5-carboxylic acid
1,3-Dimethylpyrazole-5-carboxylic acid + CH3I → 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid
Reaction conditions:
- Step 1: Methylhydrazine (1.0 equiv), EtOH, reflux, 3-5 h, yield: 80-90%
- Step 2: POCl3 (2.0 equiv), reflux, 2-3 h, yield: 70-80%
- Step 3: n-BuLi (1.1 equiv), THF, -78°C, 1 h; CO2, -78°C to rt, 2 h; H3O+, yield: 65-75%
- Step 4: CH3I (1.2 equiv), NaH (1.1 equiv), DMF, 0°C to rt, 4-6 h, yield: 70-80%
Activation of Carboxylic Acid
For the coupling reaction, the carboxylic acid needs to be activated, typically as an acid chloride or using coupling reagents:
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid + SOCl2 → 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reaction conditions:
- Reagent: Thionyl chloride (excess) or oxalyl chloride (1.5 equiv) with DMF (cat.)
- Solvent: DCM or toluene
- Temperature: 0°C to reflux
- Reaction time: 2-4 hours
- Yield: 85-95%
Formation of the Target Compound
Coupling of Benzothiazolethione and Pyrazole Carboxamide
The final step involves the coupling of 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione with activated 1,4-dimethyl-1H-pyrazole-5-carboxylic acid:
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione + 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride → this compound
Reaction conditions:
- Base: Triethylamine (2.0 equiv) or pyridine (2.0 equiv)
- Solvent: DCM or THF
- Temperature: 0°C to rt
- Reaction time: 4-8 hours
- Yield: 70-85%
Stereoselectivity of the Reaction
The formation of the (E)-isomer is generally favored due to steric considerations. The stereochemistry can be confirmed by:
- Nuclear Overhauser Effect (NOE) experiments
- X-ray crystallography
- Comparison with authentic standards
The E/Z ratio can be influenced by reaction conditions:
- Lower temperatures generally favor the E-isomer
- The presence of certain Lewis acids can enhance stereoselectivity
- The nature of the solvent can affect the E/Z ratio
Alternative Coupling Methods
Several alternative coupling methods can be employed:
Coupling Reagents
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid + 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione + HATU → this compound
Reaction conditions:
- Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv)
- Solvent: DMF
- Temperature: 0°C to rt
- Reaction time: 6-12 hours
- Yield: 65-80%
Microwave-Assisted Coupling
1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride + 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione → this compound
Reaction conditions:
- Base: DIPEA (2.0 equiv)
- Solvent: DMF
- Temperature: 100-120°C (microwave)
- Reaction time: 15-30 minutes
- Yield: 75-85%
One-Pot Synthetic Approaches
One-Pot Synthesis from Benzothiazolone
A more efficient synthetic approach involves a one-pot procedure starting from 6-chlorobenzo[d]thiazol-2(3H)-one:
6-Chlorobenzo[d]thiazol-2(3H)-one + 2-Methoxyethyl bromide → 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one + Lawesson's reagent → 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione + 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride → this compound
Reaction conditions:
- Step 1: 2-Methoxyethyl bromide (1.2 equiv), K2CO3 (2.0 equiv), DMF, 60-80°C, 4-6 h
- Step 2: Lawesson's reagent (0.6 equiv), toluene, 100-110°C, 2-3 h
- Step 3: 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride (1.2 equiv), Et3N (2.0 equiv), DCM, 0°C to rt, 4-6 h
- Overall yield: 50-60%
Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields:
6-Chlorobenzo[d]thiazol-2(3H)-one + 2-Methoxyethyl bromide → 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one + Lawesson's reagent → 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione
6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-thione + 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride → this compound
Reaction conditions:
- Step 1: 2-Methoxyethyl bromide (1.2 equiv), K2CO3 (2.0 equiv), DMF, 100-120°C (MW), 15-20 min
- Step 2: Lawesson's reagent (0.6 equiv), toluene, 120-130°C (MW), 10-15 min
- Step 3: 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride (1.2 equiv), Et3N (2.0 equiv), DCM, 70-80°C (MW), 10-15 min
- Overall yield: 60-70%
Purification and Characterization
Purification Methods
The purification of this compound can be achieved through various techniques:
Recrystallization
Suitable solvent systems:
- Ethanol/water
- Ethyl acetate/hexane
- Dichloromethane/hexane
- Acetone/water
Typical procedure:
- Dissolve crude product in minimum amount of hot solvent
- Filter while hot to remove insoluble impurities
- Cool slowly to room temperature, then to 0-5°C
- Collect crystals by filtration
- Wash with cold solvent
- Dry under vacuum at 40-50°C
Column Chromatography
Typical conditions:
- Stationary phase: Silica gel (60-120 mesh or 230-400 mesh)
- Mobile phase: Gradient elution with hexane/ethyl acetate (9:1 to 1:1)
- Alternative mobile phase: Dichloromethane/methanol (99:1 to 95:5)
Preparative HPLC
Typical conditions:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water with 0.1% formic acid
- Flow rate: 10-20 mL/min
- Detection: UV (254 nm)
Spectroscopic Characterization
NMR Spectroscopy
Table 1. Characteristic 1H NMR Signals (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.60-7.65 | d, J = 8.0 Hz | 1H | Benzothiazole H-4 |
| 7.45-7.50 | dd, J = 8.0, 2.0 Hz | 1H | Benzothiazole H-5 |
| 7.30-7.35 | d, J = 2.0 Hz | 1H | Benzothiazole H-7 |
| 7.05-7.10 | s | 1H | Pyrazole H-3 |
| 4.20-4.25 | t, J = 6.0 Hz | 2H | NCH2 |
| 3.60-3.65 | t, J = 6.0 Hz | 2H | CH2O |
| 3.75 | s | 3H | NCH3 (pyrazole) |
| 3.30 | s | 3H | OCH3 |
| 2.15 | s | 3H | Pyrazole-CH3 |
Table 2. Characteristic 13C NMR Signals (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 170-175 | C=N (thiazole) |
| 160-165 | C=O (amide) |
| 145-150 | Pyrazole C-3 |
| 140-145 | Benzothiazole C-3a |
| 135-140 | Benzothiazole C-7a |
| 130-135 | Benzothiazole C-5 |
| 125-130 | Pyrazole C-4 |
| 120-125 | Benzothiazole C-4 |
| 115-120 | Benzothiazole C-6 |
| 110-115 | Pyrazole C-5 |
| 105-110 | Benzothiazole C-7 |
| 70-75 | CH2O |
| 58-60 | OCH3 |
| 42-45 | NCH2 |
| 35-38 | N-CH3 (pyrazole) |
| 8-10 | Pyrazole-CH3 |
IR Spectroscopy
Table 3. Characteristic IR Bands (KBr, cm-1)
| Wavenumber (cm-1) | Assignment |
|---|---|
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1650-1630 | C=O stretch (amide) |
| 1600-1580 | C=N stretch |
| 1550-1500 | Aromatic C=C stretch |
| 1450-1400 | C-H bend |
| 1250-1200 | C-O-C asymmetric stretch |
| 1100-1050 | C-O-C symmetric stretch |
| 800-750 | C-Cl stretch |
Mass Spectrometry
Table 4. Characteristic Mass Spectral Peaks (ESI-MS)
| m/z | Assignment |
|---|---|
| 365 | [M+H]+ |
| 387 | [M+Na]+ |
| 367 | [M+2+H]+ (Cl isotope pattern) |
| 337 | [M-CO]+ |
| 307 | [M-OCH3-CH2]+ |
| 163 | [Pyrazole-C(O)]+ |
X-ray Crystallography
X-ray crystallography provides definitive confirmation of the E-configuration of the ylidene-carboxamide bond. Typical crystallographic data include:
Table 5. X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.2-8.5 Å, b = 15.5-16.0 Å, c = 12.5-13.0 Å |
| Unit cell angles | α = 90°, β = 100-105°, γ = 90° |
| Volume | 1550-1650 ų |
| Z | 4 |
| Density (calculated) | 1.45-1.55 g/cm³ |
| Absorption coefficient | 0.35-0.40 mm⁻¹ |
| F(000) | 750-800 |
| Crystal size | 0.20 × 0.15 × 0.10 mm³ |
Comparative Analysis of Synthetic Methods
Yield Comparison
Table 6. Comparison of Overall Yields for Different Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Time Required | Scalability |
|---|---|---|---|---|
| Sequential synthesis | 5 | 30-40 | 3-4 days | Good |
| One-pot synthesis | 3 | 50-60 | 1-2 days | Moderate |
| Microwave-assisted synthesis | 3 | 60-70 | 3-5 hours | Limited |
| Flow chemistry | 3 | 55-65 | 2-4 hours | Excellent |
Green Chemistry Metrics
Table 7. Green Chemistry Metrics for Different Synthetic Routes
| Synthetic Route | E-Factor | PMI | Atom Economy (%) | Solvent Usage (mL/g) |
|---|---|---|---|---|
| Sequential synthesis | 65-75 | 70-80 | 55-65 | 150-200 |
| One-pot synthesis | 40-50 | 45-55 | 65-75 | 80-100 |
| Microwave-assisted synthesis | 30-40 | 35-45 | 65-75 | 50-70 |
| Flow chemistry | 25-35 | 30-40 | 70-80 | 30-50 |
Note: E-Factor = kg waste/kg product; PMI = Process Mass Intensity (kg total materials/kg product)
Advantages and Limitations of Different Methods
Table 8. Comparative Analysis of Different Synthetic Methods
| Synthetic Method | Advantages | Limitations |
|---|---|---|
| Conventional step-wise synthesis | - Well-established procedures - Easy scale-up - Higher purity of intermediates |
- Time-consuming - Lower overall yield - Higher solvent consumption |
| One-pot synthesis | - Fewer isolation steps - Time-efficient - Reduced waste generation |
- Purification can be challenging - Potential side reactions - Limited to compatible reagents |
| Microwave-assisted synthesis | - Significantly reduced reaction times - Higher yields - Energy-efficient |
- Scale-up limitations - Equipment cost - Safety concerns at larger scales |
| Flow chemistry | - Excellent heat and mass transfer - Improved safety profile - Continuous production - Easy scale-up |
- High initial investment - Method development challenges - Limited to homogeneous reactions |
Scale-Up and Process Development
Process Optimization
For large-scale production of this compound, several parameters need to be optimized:
Reaction Parameters
Table 9. Optimization of Key Reaction Parameters
| Parameter | Range Studied | Optimal Value | Effect on Yield (%) | Effect on Purity (%) |
|---|---|---|---|---|
| Temperature (°C) | 0-100 | 60-70 | +10-15 | +5-10 |
| Reaction time (h) | 1-12 | 4-6 | +5-10 | +2-5 |
| Solvent | Various | DMF/THF | +5-15 | +5-10 |
| Base | Various | DIPEA | +5-10 | +2-5 |
| Reagent equiv. | 0.8-1.5 | 1.2 | +5-10 | +2-5 |
| Concentration (M) | 0.1-1.0 | 0.3-0.5 | +2-5 | +5-10 |
Solvent Selection
Table 10. Solvent Screening for Key Synthetic Steps
| Synthetic Step | Solvent | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| N-Alkylation | DMF | 80-85 | 90-95 | High |
| N-Alkylation | Acetonitrile | 75-80 | 85-90 | Medium |
| N-Alkylation | 2-MeTHF | 70-75 | 85-90 | Low |
| Thionation | Toluene | 75-80 | 90-95 | Medium |
| Thionation | 2-MeTHF | 65-70 | 85-90 | Low |
| Thionation | Cyclopentyl methyl ether | 70-75 | 85-90 | Low |
| Coupling | DCM | 75-80 | 90-95 | Medium |
| Coupling | THF | 70-75 | 85-90 | Medium |
| Coupling | 2-MeTHF | 65-70 | 80-85 | Low |
Continuous Flow Chemistry Approach
Continuous flow chemistry offers several advantages for the scale-up of the synthesis:
Table 11. Continuous Flow Parameters for Key Synthetic Steps
| Step | Reactor Type | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| N-Alkylation | Tube reactor | 15-20 | 80-90 | 5-10 | 80-85 |
| Thionation | Tube reactor | 10-15 | 110-120 | 10-15 | 75-80 |
| Coupling | Tube reactor | 15-20 | 60-70 | 5-10 | 75-80 |
| In-line purification | Scavenger column | 5-10 | RT | 5-10 | 90-95 |
Process Analytical Technology (PAT)
Implementation of PAT tools for real-time monitoring and control of the synthetic process:
Table 12. PAT Tools for Process Monitoring
| Analytical Method | Parameter Monitored | Sampling Frequency | Control Action |
|---|---|---|---|
| In-line FTIR | Reaction progress | Continuous | Adjust residence time |
| In-line UV-Vis | Reagent consumption | Continuous | Adjust reagent flow |
| HPLC | Product purity | 15-30 min | Adjust purification parameters |
| Particle size analyzer | Crystal size | Continuous | Adjust crystallization parameters |
| pH meter | Reaction pH | Continuous | Adjust base addition |
Q & A
Q. What are the standard synthetic routes for preparing (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step condensation reactions. For example, benzo[d]thiazole precursors are functionalized via nucleophilic substitution or coupling reactions. A common approach includes reacting a chlorinated benzo[d]thiazole intermediate with a pyrazole-carboxamide derivative under basic conditions (e.g., triethylamine in ethanol) to form the Schiff base linkage . Key steps include controlling reaction temperature (30–60°C) and solvent polarity to optimize yield.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core characterization methods include:
Q. How can researchers assess the compound’s stability under varying pH conditions?
Perform accelerated degradation studies by dissolving the compound in buffers (pH 1–13) and monitoring hydrolysis via HPLC. For example, the carboxamide group may hydrolyze to carboxylic acid under acidic conditions, while the thiazole ring remains stable .
Advanced Research Questions
Q. What strategies optimize reaction yields for large-scale synthesis?
Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For instance, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability by maintaining precise temperature and mixing control . Statistical modeling (e.g., ANOVA) can resolve conflicting yield reports from literature .
Q. How can DFT calculations and X-ray crystallography elucidate electronic and structural properties?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For analogs, HOMO energies near -5.8 eV indicate nucleophilic sites .
- X-ray : Resolve the E-configuration of the imine bond and dihedral angles between heterocyclic rings, which influence biological target interactions .
Q. What methods validate the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use software like AutoDock Vina to simulate binding poses. For example, pyrazole-thiazole hybrids show π-π stacking with kinase active sites .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein and monitoring real-time interaction kinetics .
Q. How do substituents (e.g., methoxyethyl group) influence physicochemical properties?
- LogP calculations : The methoxyethyl group increases hydrophilicity (LogP ~2.1 vs. ~3.5 for alkyl analogs).
- Solubility assays : Use shake-flask methods in PBS/DMSO mixtures. Polar substituents enhance aqueous solubility but may reduce membrane permeability .
Data Contradiction Resolution
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Reaction monitoring : Use in-situ IR or LC-MS to identify side reactions (e.g., imine tautomerization).
- Reproducibility checks : Compare solvent purity (e.g., anhydrous dioxane vs. technical grade) and catalyst sources .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
Table 2: Stability Profile Under Accelerated Conditions
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 2.0 (HCl) | Carboxamide hydrolysis | 7.2 ± 0.5 |
| pH 7.4 (PBS) | No degradation | >30 |
| pH 12.0 (NaOH) | Thiazole ring opening | 2.1 ± 0.3 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
